D-Xylose
Description
Significance of D-Xylose in Renewable Resource Valorization
The valorization of renewable resources, particularly lignocellulosic biomass, is crucial for transitioning to a sustainable bio-based economy. This compound, being a major component of hemicellulose (60-90%), is a key target for conversion into a variety of valuable products. rsc.org Agricultural waste products like corn cobs, sugarcane bagasse, and birch wood are primary sources of this compound, containing 20-35% xylan (B1165943), the precursor to xylose. bshingredients.com
Traditional methods for this compound production from biomass involve dilute acid thermal hydrolysis or biological enzymatic hydrolysis. rsc.org During hydrolysis, xylans are broken down into xylose. However, under harsh conditions (high acid concentration, temperature, and reaction time), this compound can degrade into undesirable byproducts like furfural (B47365), which can inhibit microbial fermentation. rsc.orgresearchgate.net
This compound can be chemically or biologically converted into a range of platform chemicals and biofuels. rsc.orgnih.gov
Here are some examples of value-added products derived from this compound:
| Product | Conversion Method | Potential Applications |
| Xylitol (B92547) | Hydrogenation (chemical/biological) rsc.orgresearchgate.netfrontiersin.org | Sweetener, pharmaceuticals, dental care bshingredients.comfrontiersin.orgecostore.com |
| Furfural | Dehydration (chemical) rsc.org | Solvents, precursors for furan (B31954) derivatives nih.govuni.lu |
| Ethanol (B145695) | Fermentation (biological) rsc.orgplos.org | Biofuel |
| Lactic Acid | Fermentation (biological) nih.gov | Bioplastics, food industry, pharmaceuticals fishersci.co.ukguidetopharmacology.orgfishersci.com |
| 2,3-Butanediol | Fermentation (biological) nih.gov | Chemical intermediate, liquid fuel additive |
| Furan-2,5-dicarboxylic acid | Chemical/Biological | Bioplastics precursor |
Interactive Table: Click on a product to see more details (simulated interaction).
Research focuses on developing efficient and sustainable processes for this compound conversion, including optimizing hydrolysis methods to maximize xylose yield and minimize inhibitor formation, and engineering microorganisms for improved xylose fermentation efficiency. mdpi.comresearchgate.netplos.org
This compound as a Central Pentose (B10789219) in Biological Systems and Industrial Bioprocesses
This compound plays a significant role in biological systems, particularly in plants where it is a key building block of hemicellulose in cell walls. bshingredients.comatamanchemicals.com In some microorganisms, this compound serves as a carbon source for growth and metabolism. pnas.orgmdpi.com
Microorganisms utilize this compound through different metabolic pathways. Two main pathways in bacteria involve xylose isomerase or xylose reductase. researchgate.net In some bacteria, xylose is transported into the cell and isomerized to xylulose by xylose isomerase. researchgate.net In yeasts and fungi, xylose reductase reduces this compound to xylitol, which is then oxidized to xylulose. researchgate.netfrontiersin.org Xylulose is subsequently phosphorylated and enters the pentose phosphate (B84403) pathway for further metabolism. researchgate.net
In industrial bioprocesses, the ability of microorganisms to efficiently utilize this compound is critical for the economic viability of lignocellulosic biorefineries. mdpi.com While glucose is readily metabolized by most industrial microorganisms, efficient co-utilization of glucose and xylose remains a challenge. researchgate.net Research efforts are directed towards engineering microbial strains with enhanced xylose uptake and metabolic capabilities to improve the fermentation of mixed sugar streams derived from biomass. researchgate.netplos.org
Beyond its role in microbial metabolism for biofuel and biochemical production, this compound also has applications in the food and pharmaceutical industries. It is used as a low-calorie sweetener and a precursor for xylitol production. bshingredients.comfrontiersin.org this compound absorption tests are also used in diagnostic medicine to assess small intestine function. bshingredients.com Studies suggest potential prebiotic effects of this compound, supporting beneficial gut bacteria. bshingredients.com
Recent research has explored the potential of this compound in reducing postprandial glucose and insulin (B600854) responses, suggesting its use in managing blood sugar levels. foodandnutritionresearch.netresearchgate.net Studies in humans have shown that adding this compound to sucrose (B13894) mixtures can lower blood glucose and insulin levels. foodandnutritionresearch.netresearchgate.net The net energy value of this compound is lower than that of glucose. wur.nl
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5R)-oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4-,5?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-IOVATXLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C(O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Solid | |
| Record name | Xylose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | D-Xylose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
555.0 mg/mL | |
| Record name | D-Xylose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
10257-31-5, 50855-32-8, 58-86-6 | |
| Record name | Xylopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10257-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Xyloside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050855328 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Xylose | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
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| Record name | Xylose | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.364 | |
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| Record name | D-Xylose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
90.5 °C | |
| Record name | D-Xylose | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000098 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Advanced Research on D Xylose Metabolism and Catabolic Pathways
D-Xylose Transport Systems in Diverse Microorganisms
The initial step in this compound metabolism is its transport across the cell membrane. Microorganisms employ various strategies for this uptake, which can be broadly categorized into active transport and facilitated diffusion. mdpi.comencyclopedia.pub The nature of the transport system can significantly impact the efficiency of this compound utilization.
Mechanisms of this compound Uptake (e.g., Active Transport, Facilitated Diffusion)
Bacteria predominantly utilize active transport mechanisms for this compound uptake. mdpi.comencyclopedia.pub These systems are mediated by carrier proteins and exhibit characteristics such as substrate specificity, saturability, and specific inhibition. mdpi.comencyclopedia.pub Active transport allows for the accumulation of sugar against a concentration gradient, requiring metabolic energy. mdpi.comencyclopedia.pub Examples of bacteria employing active transport for xylose include Bacillus, Clostridium, Escherichia coli, and Lactococcus. mdpi.comencyclopedia.pub High- and low-affinity transporter routes exist in E. coli. mdpi.comencyclopedia.pub An efficient active transport system is the ABC transporter, which consists of a this compound-binding protein (XylF), a membrane permease (XylH), and an ATP-binding protein (XylG). mdpi.comencyclopedia.pub This system is found in bacteria such as Clostridium, Geobacillus, and Thermoanaerobacter. mdpi.comencyclopedia.pub However, this transport can be subject to carbon catabolite repression, being inhibited by the presence of readily fermentable substrates like glucose. mdpi.com
Yeasts and fungi, in contrast, can utilize both facilitated diffusion and active transport for this compound uptake. mdpi.comencyclopedia.pub Facilitated diffusion does not require metabolic energy and relies on the concentration gradient across the membrane. Active transport in yeasts, often involving sugar/proton symport, allows for intracellular sugar accumulation and is regulated by external sugar concentration. usp.br Active transport systems generally exhibit higher affinities but lower capacities compared to facilitated diffusion. usp.br this compound uptake in xylose-metabolizing yeasts is often associated with D-glucose transport. usp.br Saccharomyces cerevisiae, a widely used industrial yeast, naturally lacks an efficient this compound transport system, necessitating engineering efforts to improve its xylose uptake capabilities. frontiersin.org
Specific xylose transport systems and their characteristics in some Gram-positive bacteria have been studied. For instance, Bacillus megaterium utilizes a this compound:H+ symporter encoded by the xylT gene. nih.gov In Lactobacillus pentosus, Lactobacillus casei, and Lactobacillus plantarum, evidence suggests a mechanism of facilitated diffusion potentially involving the phosphoenolpyruvate:mannose phosphotransferase system. nih.gov
Here is a table summarizing some this compound transport mechanisms in microorganisms:
| Microorganism Type | Transport Mechanism(s) | Examples of Organisms | Notes |
| Bacteria | Active Transport | E. coli, Bacillus, Clostridium, Lactococcus | Often involves ABC transporters (XylFGH). Can be repressed by glucose. mdpi.comencyclopedia.pub |
| Yeast and Fungi | Facilitated Diffusion, Active Transport | Candida, Pichia, Aspergillus, Trichoderma | Active transport often involves sugar/proton symport. mdpi.comusp.br |
| Gram-Positive Bacteria | This compound:H+ symporter, Facilitated Diffusion | Bacillus megaterium, Lactobacillus species | Specific transporters like XylT have been identified. nih.govnih.gov |
Molecular Mechanisms of Cross-Membrane Sensing and Signal Perception of this compound
Beyond simple uptake, some microorganisms have sophisticated systems for sensing the presence of this compound in their environment, which triggers the expression of genes involved in xylose metabolism and transport. In certain Firmicutes bacteria, a three-component system is involved in periplasmic this compound sensing and signal transduction. pnas.orgpnas.orgnih.gov This system comprises a membrane-associated sensor protein (XylFII), a transmembrane histidine kinase (LytS), and a cytoplasmic response regulator (YesN). pnas.orgpnas.orgnih.gov
Research has elucidated the molecular mechanism of this compound perception by the LytS-XylFII complex in solventogenic clostridia. pnas.orgpnas.org Environmental this compound is specifically bound by XylFII, which contains a xylose-binding cleft within its globular domains. pnas.orgpnas.orgcas.cn In the absence of this compound, LytS and XylFII form an inactive heterodimer. pnas.orgpnas.org Upon this compound binding, a significant conformational change occurs in XylFII, closing the binding cleft and bringing its globular domains closer. pnas.orgpnas.orgcas.cn This conformational change induces the inactive LytS-XylFII heterodimer to assemble into an active heterotetramer. pnas.orgpnas.org This structural rearrangement transmits a signal across the membrane, activating the autophosphorylation of LytS. pnas.orgpnas.org The signal is then relayed to the cytoplasmic response regulator YesN, which subsequently activates the transcription of target genes, including the xylFGH genes encoding the ABC transporter responsible for this compound uptake. pnas.orgpnas.orgnih.govcas.cn Mutations affecting the this compound binding site or the heterotetramer interface have been shown to impair the this compound-sensing function of the XylFII-LytS complex. pnas.orgpnas.orgnih.govcas.cn This detailed understanding provides a molecular basis for this compound utilization and offers insights for metabolic engineering to enhance this compound uptake efficiency. pnas.orgpnas.org
Distinct this compound Catabolic Pathways in Microorganisms
Once transported into the cell, this compound is catabolized through different metabolic pathways, which vary among microorganisms, particularly between prokaryotes and eukaryotes. mdpi.comencyclopedia.pubwikipedia.org The primary pathways are the isomerase pathway, the oxidoreductase pathway, and the oxidative pathways (Weimberg and Dahms). mdpi.comencyclopedia.pubwikipedia.org
Isomerase Pathway (this compound Isomerase-Dependent)
The isomerase pathway is the predominant route for this compound catabolism in many bacteria. mdpi.comencyclopedia.pubwikipedia.org This pathway involves a single enzymatic step to convert this compound to D-xylulose, catalyzed by the enzyme this compound isomerase (XI). wikipedia.orgwikipedia.orgmdpi.com this compound isomerase (EC 5.3.1.5) is an intramolecular oxidoreductase that interconverts aldoses and ketoses. wikipedia.orgmdpi.comgenome.jp It can also isomerize D-glucose to D-fructose, hence its alternative name, glucose isomerase. wikipedia.orgmdpi.com
The mechanism of action of xylose isomerase involves several steps: ring opening of the cyclic this compound, isomerization via a hydride shift, and ring closure to form D-xylulose. mdpi.comnih.govresearchgate.net The enzyme requires divalent metal cations, typically magnesium or manganese, for its activity. wikipedia.orgmdpi.comgenome.jp These metal ions are located in the active site and play crucial roles in substrate binding and catalysis. wikipedia.orgmdpi.comgenome.jp Crystal structure analyses have provided insights into the active site and the binding of substrates and inhibitors. wikipedia.orgmdpi.comnih.gov
Following the isomerization of this compound to D-xylulose, D-xylulose is then phosphorylated by xylulokinase (XK) to form D-xylulose-5-phosphate. wikipedia.org This intermediate then enters the pentose (B10789219) phosphate (B84403) pathway (PPP) for further metabolism. mdpi.comencyclopedia.pubwikipedia.org This pathway is energetically favorable as it involves fewer steps and does not have the redox imbalance issues associated with the oxidoreductase pathway. mdpi.comoup.com Examples of bacteria that utilize the isomerase pathway include E. coli, Bacillus species, and Lactobacillus species. nih.govmdpi.comencyclopedia.pubnih.gov While primarily found in prokaryotes, some fungi have also been shown to use this pathway. nih.gov
Here is a simplified representation of the Isomerase Pathway:
| Step | Reactant | Enzyme | Product | Cofactors/Notes |
| 1 | This compound | Xylose Isomerase (XI) | D-Xylulose | Requires divalent metal ions (e.g., Mg2+). wikipedia.orgmdpi.comgenome.jp |
| 2 | D-Xylulose | Xylulokinase (XK) | D-Xylulose-5-phosphate | Requires ATP. wikipedia.org |
Oxidoreductase Pathway (Xylose Reductase/Xylitol (B92547) Dehydrogenase-Dependent)
The oxidoreductase pathway, also known as the Xylose Reductase-Xylitol Dehydrogenase (XR-XDH) pathway, is the most common route for this compound metabolism in eukaryotic microorganisms, particularly yeasts and filamentous fungi. researchgate.netmdpi.comencyclopedia.pubwikipedia.org This pathway involves two main enzymatic steps to convert this compound to D-xylulose. wikipedia.orgasm.org
In the first step, this compound is reduced to xylitol by the enzyme xylose reductase (XR). wikipedia.orgasm.orgidexlab.com XR typically utilizes NADPH as a cofactor, although some can use NADH. wikipedia.orgidexlab.comias.ac.in In the second step, xylitol is oxidized to D-xylulose by the enzyme xylitol dehydrogenase (XDH). wikipedia.orgasm.org XDH is generally NAD+-dependent. wikipedia.orgasm.org D-xylulose is then phosphorylated to D-xylulose-5-phosphate by xylulokinase (XK), similar to the isomerase pathway, and enters the pentose phosphate pathway. wikipedia.org
A key characteristic and challenge of the oxidoreductase pathway is the difference in cofactor preference between XR (NADPH) and XDH (NAD+). oup.comnih.gov This can lead to a redox imbalance within the cell, particularly under anaerobic conditions, resulting in the accumulation of xylitol and reduced efficiency of ethanol (B145695) production in fermentative organisms like Saccharomyces cerevisiae. oup.comidexlab.comnih.gov Engineering efforts often focus on modifying the cofactor specificity of XR or XDH to alleviate this imbalance. ias.ac.innih.gov
Here is a simplified representation of the Oxidoreductase Pathway:
| Step | Reactant | Enzyme | Product | Cofactors/Notes |
| 1 | This compound | Xylose Reductase (XR) | Xylitol | Typically uses NADPH; some use NADH. wikipedia.orgidexlab.comias.ac.in |
| 2 | Xylitol | Xylitol Dehydrogenase (XDH) | D-Xylulose | Typically uses NAD+. wikipedia.orgasm.org |
| 3 | D-Xylulose | Xylulokinase (XK) | D-Xylulose-5-phosphate | Requires ATP. wikipedia.org |
Oxidative this compound Degradation (Weimberg and Dahms Pathways)
Beyond the isomerase and oxidoreductase pathways, some microorganisms, primarily bacteria, utilize oxidative pathways for this compound degradation. researchgate.netmdpi.comencyclopedia.pubwikipedia.org These pathways proceed through the intermediate D-xylonate and offer alternative routes to central carbon metabolism, bypassing the pentose phosphate pathway. mdpi.comencyclopedia.pub The two main oxidative pathways are the Weimberg pathway and the Dahms pathway, which diverge after the formation of 2-keto-3-deoxy-D-xylonate (KDX). mdpi.comencyclopedia.pubwikipedia.orgfrontiersin.org
Both oxidative pathways begin with the oxidation of this compound to D-xylonolactone, catalyzed by a this compound dehydrogenase (XDH). encyclopedia.pubwikipedia.orgfrontiersin.orgnih.gov D-xylonolactone is then hydrolyzed to D-xylonate, either spontaneously or by a xylonolactonase. wikipedia.orgfrontiersin.orgnih.gov D-xylonate is subsequently dehydrated by a xylonate dehydratase, yielding 2-keto-3-deoxy-D-xylonate (KDX). encyclopedia.pubwikipedia.orgfrontiersin.orgnih.gov KDX is a key intermediate where the pathways diverge. mdpi.comencyclopedia.pubkobe-u.ac.jp
In the Weimberg pathway , KDX is dehydrated by a KDX dehydratase to form α-ketoglutarate semialdehyde. encyclopedia.pubwikipedia.orgfrontiersin.orgnih.gov This semialdehyde is then oxidized by an α-ketoglutarate semialdehyde dehydrogenase to produce α-ketoglutarate, a central intermediate in the Krebs cycle. encyclopedia.pubwikipedia.orgfrontiersin.orgnih.gov The Weimberg pathway is considered efficient as it conserves carbon and directly feeds into the Krebs cycle. mdpi.comencyclopedia.pub This pathway has been reported in bacteria such as Pseudomonas fragi, Caulobacter crescentus, and Haloferax volcanii. nih.govmdpi.comencyclopedia.pubfrontiersin.org
In the Dahms pathway , KDX is cleaved by an aldolase (B8822740) into pyruvate (B1213749) and glycolaldehyde. encyclopedia.pubwikipedia.orgfrontiersin.org Pyruvate can directly enter central carbon metabolism and be converted to acetyl-CoA. mdpi.comfrontiersin.org Glycolaldehyde is further metabolized through several steps, eventually entering glycolysis at the level of 2-phosphoglycerate. frontiersin.org The Dahms pathway has been observed in certain Pseudomonas species and the archaeon Sulfolobus solfataricus. mdpi.comencyclopedia.pubfrontiersin.org
The oxidative pathways offer advantages such as simplified metabolic regulation and reduced ATP usage compared to the phosphorylative pathways. mdpi.comencyclopedia.pub However, challenges such as the accumulation of inhibitory intermediates like D-xylonate and issues with cofactor regeneration can affect their efficiency. mdpi.comnih.gov
Here is a simplified representation of the Oxidative Pathways:
| Step | Reactant | Enzyme/Process | Product | Pathway(s) Involved | Cofactors/Notes |
| 1 | This compound | Xylose Dehydrogenase (XDH) | D-Xylonolactone | Weimberg, Dahms | Requires NAD+. encyclopedia.pubwikipedia.orgfrontiersin.orgnih.gov |
| 2 | D-Xylonolactone | Xylonolactonase (or spontaneous) | D-Xylonate | Weimberg, Dahms | Hydrolysis. wikipedia.orgfrontiersin.orgnih.gov |
| 3 | D-Xylonate | Xylonate Dehydratase | 2-Keto-3-deoxy-D-xylonate (KDX) | Weimberg, Dahms | Dehydration. encyclopedia.pubwikipedia.orgfrontiersin.orgnih.gov |
| 4a | KDX | KDX Dehydratase | α-Ketoglutarate Semialdehyde | Weimberg | Dehydration. encyclopedia.pubwikipedia.orgfrontiersin.orgnih.gov |
| 5a | α-Ketoglutarate Semialdehyde | α-Ketoglutarate Semialdehyde Dehydrogenase | α-Ketoglutarate | Weimberg | Requires NAD(P)+. encyclopedia.pubwikipedia.orgfrontiersin.orgnih.gov |
| 4b | KDX | Aldolase | Pyruvate + Glycolaldehyde | Dahms | Cleavage. encyclopedia.pubwikipedia.orgfrontiersin.org |
Interactive Data Table: Key Enzymes in this compound Catabolic Pathways
| Pathway | Enzyme | EC Number | Reaction Catalyzed | Typical Microorganisms | Cofactor(s) Required |
| Isomerase | Xylose Isomerase (XI) | 5.3.1.5 | This compound <=> D-Xylulose | Bacteria, some Fungi | Divalent metal ions |
| Isomerase | Xylulokinase (XK) | 2.7.1.17 | D-Xylulose + ATP -> D-Xylulose-5-phosphate + ADP | Bacteria, Yeast, Fungi | ATP |
| Oxidoreductase | Xylose Reductase (XR) | 1.1.1.21 | This compound + NAD(P)H -> Xylitol + NAD(P)+ | Yeast, Fungi | NADPH (primarily) |
| Oxidoreductase | Xylitol Dehydrogenase (XDH) | 1.1.1.9 | Xylitol + NAD+ -> D-Xylulose + NADH + H+ | Yeast, Fungi | NAD+ |
| Oxidative | This compound Dehydrogenase (XDH) | 1.1.1.177 | This compound + NAD+ -> D-Xylonolactone + NADH + H+ | Bacteria | NAD+ |
| Oxidative | Xylonolactonase | 3.1.1.13 | D-Xylonolactone + H2O -> D-Xylonate | Bacteria | None |
| Oxidative | Xylonate Dehydratase | 4.2.1.- | D-Xylonate -> 2-Keto-3-deoxy-D-xylonate + H2O | Bacteria | - |
| Oxidative (Weimberg) | 2-Keto-3-deoxy-D-xylonate Dehydratase | 4.2.1.53 | 2-Keto-3-deoxy-D-xylonate -> α-Ketoglutarate Semialdehyde + H2O | Bacteria | - |
| Oxidative (Weimberg) | α-Ketoglutarate Semialdehyde Dehydrogenase | 1.2.1. - | α-Ketoglutarate Semialdehyde + NAD(P)+ + H2O -> α-Ketoglutarate + NAD(P)H + H+ | Bacteria | NAD(P)+ |
| Oxidative (Dahms) | 2-Keto-3-deoxy-D-xylonate Aldolase | 4.1.2.- | 2-Keto-3-deoxy-D-xylonate -> Pyruvate + Glycolaldehyde | Bacteria | - |
Regulatory Mechanisms Governing this compound Metabolism
Transcriptional Regulation and Gene Expression Profiling (e.g., XylR)
Transcriptional regulation plays a significant role in controlling the expression of genes involved in this compound metabolism. This typically involves specific transcription factors that bind to promoter regions of target genes. ontosight.ai
XylR is a well-studied transcriptional regulator involved in xylose metabolism in many bacterial species. apsnet.orgmdpi.com XylR can function as either a transcriptional activator or a repressor depending on the organism. In Escherichia coli, XylR acts as a positive regulator, activating the transcription of the xylAB and xylFGHR operons in the presence of this compound. asm.orgnih.govresearchgate.net The xylAB operon encodes xylose isomerase (XylA) and xylulokinase (XylB), key enzymes in xylose catabolism. asm.org The xylFGHR operon is involved in xylose transport and regulation. nih.gov XylR binds to specific DNA regions upstream of the promoters of these operons, and this binding is enhanced by the presence of this compound. asm.orgnih.gov In Caulobacter crescentus, XylR functions as a LacI-type repressor, binding to operator sites and obstructing xylose-inducible promoters in the absence of this compound. asm.orgscu.edu Upon binding this compound, XylR is induced to release the DNA, allowing transcription to occur. asm.orgscu.edu In Xanthomonas campestris pv. campestris, XylR acts as a repressor of xylan (B1165943) and xylose utilization genes. apsnet.org
Gene expression profiling studies have provided insights into the global transcriptional changes that occur during this compound metabolism. In Aspergillus niger, the expression of genes encoding enzymes involved in xylan degradation and the pentose catabolic pathway is induced by this compound, with the degree of induction depending on the xylose concentration. nih.gov Low this compound concentrations can provoke the greatest change in transcript levels for hemicellulase-encoding genes. nih.gov In engineered Saccharomyces cerevisiae strains, the introduction of heterologous genes for xylose metabolism significantly alters gene expression profiles, activating xylose metabolism through the non-oxidative pentose phosphate pathway. plos.org Studies in recombinant S. cerevisiae have also shown that expression of genes encoding the tricarboxylic acid cycle, respiration enzymes, and regulatory proteins increases significantly when cells are cultivated on xylose, particularly under oxygen limitation, suggesting a response to cytosolic redox imbalance. usda.gov
Carbon Catabolite Repression (CCR) and Its Impact on this compound Utilization
Carbon catabolite repression (CCR) is a global regulatory mechanism that prioritizes the utilization of preferred carbon sources, such as glucose, over less preferred ones like this compound. pnas.orgresearchgate.net This phenomenon leads to the sequential utilization of sugars when mixtures are present, which can hinder the efficient fermentation of lignocellulosic biomass containing both glucose and xylose. pnas.org
In bacteria like E. coli, CCR is primarily mediated by the cAMP receptor protein (CRP), which plays a central role in modulating the transcriptional activation of catabolic operons for secondary sugars like xylose. pnas.org In the presence of glucose, the transport of non-PTS sugars like xylose can be inhibited. researchgate.net Mutations in regulatory genes, such as xylR or those involved in the CCR pathway, can release catabolite repression and improve xylose utilization in the presence of glucose. pnas.orgjmb.or.kr For instance, mutations in xylR in E. coli have been shown to enhance xylose fermentation in glucose-xylose mixtures. pnas.org In Bacillus subtilis, CCR of the xyl operon involves a cis-acting element (CRE) and is mediated by CcpA and HPr-Ser46-P. jmb.or.krnih.gov CcpA binding to the CRE site prevents the expression of the xylose operon. jmb.or.kr
In fungi, such as Hypocrea jecorina ( Trichoderma reesei), this compound can act as an inducer of xylanase expression, but this induction is antagonized by carbon catabolite repressor 1 (Cre1), particularly at higher xylose concentrations. asm.org Cre1 indirectly reduces the expression of the xylanase regulator XlnR, the main activator of many hydrolase genes. nih.govasm.org
Enzymological Investigations of D Xylose Converting Enzymes
D-Xylose Isomerase (XI): Structure, Function, and Engineering
This compound isomerase (XI), also known as glucose isomerase, is an enzyme that catalyzes the reversible isomerization of this compound to D-xylulose. wikipedia.orgmdpi.com This enzyme is widely distributed in bacteria and is industrially important for the production of high-fructose corn syrup due to its ability to also isomerize D-glucose to D-fructose. wikipedia.orgmdpi.com
Catalytic Mechanisms and Reaction Kinetics
The catalytic mechanism of xylose isomerase involves the interconversion of an aldose (this compound) and a ketose (D-xylulose). wikipedia.org The reaction typically involves ring opening of the cyclic sugar, followed by a hydride shift catalyzed by the enzyme's active site, often involving divalent metal ions. nih.govmdpi.com Structural studies and kinetic analyses have provided insights into this process. The mechanism generally includes the opening of the pyranose ring of this compound to its linear form, followed by the isomerization to the linear form of D-xylulose, and finally the cyclization of D-xylulose. nih.govmdpi.com Metal ions, such as Mg2+, Co2+, or Mn2+, play an essential role in substrate binding, stabilizing the open-chain form, and catalyzing the hydride transfer. nih.govrcsb.org
Structural Determinants of Enzyme Activity and Thermostability
The structure of this compound isomerase is typically a tetramer, with each monomer often exhibiting a (β/α)8-barrel fold. wikipedia.orgjmb.or.kr The active site contains metal-binding sites crucial for catalysis. mdpi.comrcsb.org Two metal-binding sites (M1 and M2) have been identified in the structure. mdpi.comrcsb.org The metal ion at the M1 site interacts with specific oxygen atoms of the xylose molecule, while the metal ion at the M2 site also binds to oxygen atoms during the transition state, assisting in the hydride shift. mdpi.comrcsb.org
Structural features, including loop regions near the substrate binding pocket and the presence of specific metal ions, contribute to the enzyme's activity and thermostability. jmb.or.kr For instance, differences in the β1-α2 loop structure near the active site have been observed between psychrophilic (cold-adapted) and thermostable XI structures, suggesting their role in temperature adaptation. jmb.or.kr
Directed Evolution and Rational Design for Enhanced Performance
Protein engineering techniques, including directed evolution and rational design, have been employed to enhance the performance of xylose isomerase for industrial applications. mdpi.com These approaches aim to improve catalytic efficiency, thermostability, and substrate specificity. Rational design involves making specific mutations based on structural and mechanistic understanding of the enzyme. Directed evolution involves creating libraries of enzyme variants and selecting for improved properties under desired conditions. These engineering efforts are crucial for optimizing XI for efficient xylose conversion in processes like bioethanol production. mdpi.commdpi.com
This compound Reductase (XR) and Xylitol (B92547) Dehydrogenase (XDH): Biocatalytic Roles
In the oxidoreductase pathway, this compound is initially reduced to xylitol by this compound reductase (XR), which utilizes NADH or NADPH as a cofactor. wikipedia.orgwikipedia.org Subsequently, xylitol is oxidized to D-xylulose by xylitol dehydrogenase (XDH), which typically uses NAD+ as a cofactor. wikipedia.org This pathway is prevalent in many yeasts and fungi. wikipedia.org
Cofactor Specificity and Regeneration Strategies
Xylose reductases exhibit varying cofactor specificity, with many showing a preference for NADPH, although some can utilize NADH as well. wikipedia.orggenome.jp Xylitol dehydrogenases, on the other hand, are generally NAD+-dependent. wikipedia.orgmegazyme.com The differential cofactor requirements of XR and XDH in this pathway can lead to an imbalance in the intracellular redox state, potentially affecting the efficiency of xylose fermentation.
Strategies for cofactor regeneration are essential for the economic viability of biocatalytic processes involving XR and XDH. For XR, regeneration of NADPH from NADP+ is necessary, often linked to the pentose (B10789219) phosphate (B84403) pathway. ontosight.aiecsci.co.kr For XDH, regeneration of NADH from NAD+ is required, which can be coupled to other metabolic reactions or achieved through enzyme engineering or process design.
Kinetic Characterization and Inhibitor Effects
Kinetic studies of XR and XDH are vital for understanding their catalytic behavior and for optimizing reaction conditions. These studies determine parameters such as Michaelis constant (Km), maximum reaction velocity (Vmax), and turnover number (kcat). Understanding the kinetic properties of these enzymes from different organisms can reveal differences in their substrate affinity and catalytic efficiency.
D-Xylulokinase (XK) and Its Role in Pentose Phosphate Pathway Integration
D-Xylulokinase (XK; EC 2.7.1.17) plays a critical role in this compound metabolism by catalyzing the phosphorylation of D-xylulose to produce D-xylulose 5-phosphate (Xu5P). nih.govoup.comnih.gov This reaction is a key step that allows the carbon from this compound to enter the pentose phosphate pathway (PPP) for further metabolism. nih.govoup.comresearchgate.netoup.comebi.ac.uk
In many microorganisms, particularly in the bacterial isomerase pathway and the fungal oxidoreductase pathway, this compound is first converted to D-xylulose before being acted upon by XK. mdpi.comresearchgate.netoup.comwikipedia.org In the bacterial isomerase pathway, xylose isomerase directly converts this compound to D-xylulose. mdpi.comresearchgate.netwikipedia.org In the fungal oxidoreductase pathway, this compound is reduced to xylitol by xylose reductase, and then xylitol is oxidized to D-xylulose by xylitol dehydrogenase. mdpi.comasm.orgresearchgate.netwikipedia.org Following these initial steps, XK phosphorylates D-xylulose in an ATP-dependent reaction, yielding Xu5P and ADP. nih.govoup.comoup.com
The resulting Xu5P is a central intermediate in the non-oxidative branch of the PPP. nih.govoup.comresearchgate.netoup.comebi.ac.uk Through a series of reactions catalyzed by transketolase and transaldolase, Xu5P can be converted into intermediates of glycolysis and the PPP, such as glyceraldehyde 3-phosphate and fructose (B13574) 6-phosphate, thereby linking pentose metabolism to central carbon metabolism. researchgate.net
Research has highlighted the importance of XK activity for efficient this compound utilization. In Saccharomyces cerevisiae, which does not naturally utilize this compound efficiently, the xylulokinase reaction has been proposed as a rate-limiting step in D-xylulose fermentation. oup.comoup.com Overexpression of the gene encoding XK (XKS1) has been shown to stimulate growth on D-xylulose, while deletion of the gene prevents growth on D-xylulose and this compound metabolism. oup.comoup.com However, studies also suggest that optimal, rather than excessive, XK activity is required for efficient growth and ethanol (B145695) production from xylose in recombinant S. cerevisiae, indicating a need for balanced enzyme activity within the metabolic network. asm.org
XK exhibits substrate specificity for D-xylulose, and in some organisms, it can also accept D-ribulose as a substrate. oup.comoup.com The enzyme's activity is ATP-dependent, reflecting its role in investing energy to channel this compound-derived carbon into the phosphorylated intermediates of the PPP. nih.govoup.comoup.com
Other Key Enzymes in this compound Degradation and Synthesis Pathways
While XK is crucial for channeling this compound into the PPP, other enzymes are involved in alternative this compound degradation pathways and in the synthesis of this compound-containing compounds.
UDP-glucuronate decarboxylase (UXS; EC 4.1.1.35) is a key enzyme in the biosynthesis of UDP-D-xylose from UDP-D-glucuronic acid. pnas.orguniprot.orgnih.govebi.ac.uk UDP-D-xylose is an important nucleotide sugar donor required for the synthesis of various glycoconjugates, including plant cell wall polysaccharides like xylans and xyloglucans, as well as proteoglycans in animals. pnas.orgnih.govresearchgate.net The reaction catalyzed by UDP-glucuronate decarboxylase involves the NAD-dependent decarboxylation of UDP-D-glucuronic acid. uniprot.orgnih.govebi.ac.uk This enzyme is believed to commit glycosyl residues to the biosynthesis of heteroxylans and xyloglucans. nih.gov Multiple isoforms of UDP-glucuronate decarboxylase exist in plants, with different subcellular localizations, suggesting potential spatial regulation of xylosylation events. researchgate.net
Galactokinase (GALK; EC 2.7.1.6) is primarily known for phosphorylating galactose. However, some galactokinases exhibit substrate promiscuity. A bacterial galactokinase from Solitalea canadensis (ScGalK) has been found to phosphorylate this compound to this compound 1-phosphate in the presence of ATP. acs.orgrsc.org This activity is part of a recently elucidated UDP-D-xylose salvage pathway in certain bacteria, which offers a more direct route to UDP-D-xylose synthesis compared to the traditional de novo pathway starting from glucose. acs.orgrsc.org
Glucose-1-phosphate uridyltransferase (GPUT; EC 2.7.7.9) , also known as UDP-glucose pyrophosphorylase, is involved in nucleotide sugar metabolism. metabolomicsworkbench.orggenome.jpwikipedia.org While its primary role is the synthesis of UDP-glucose from glucose 1-phosphate and UTP, some GPUTs can also utilize other sugar phosphates. metabolomicsworkbench.orggenome.jpwikipedia.org In the bacterial salvage pathway for UDP-D-xylose synthesis, a versatile glucose-1-phosphate uridyltransferase works in conjunction with the promiscuous galactokinase. acs.orgrsc.org This enzyme can conjugate this compound 1-phosphate with UTP to directly yield UDP-D-xylose. acs.orgrsc.org This two-enzyme system (galactokinase and glucose-1-phosphate uridyltransferase) provides an alternative, potentially more efficient, route for UDP-D-xylose production. acs.orgrsc.org
Xylose dehydrogenase (XDH; EC 1.1.1.175) is an enzyme involved in oxidative pathways of this compound degradation, distinct from the isomerase and oxidoreductase pathways that lead to D-xylulose. wikipedia.orgasm.orgnih.govoup.comnih.gov In the Weimberg pathway, for instance, this compound is initially oxidized by a this compound dehydrogenase to D-xylonolactone, which is then hydrolyzed to D-xylonic acid. wikipedia.orgoup.com This pathway is found in certain bacteria and archaea. wikipedia.orgasm.orgnih.govnih.gov Studies in Caulobacter crescentus and Haloferax volcanii have identified NAD-dependent this compound dehydrogenases as the initial enzymes in their respective this compound degradation pathways, leading to intermediates like α-ketoglutarate. asm.orgnih.govnih.gov In yeasts, while the primary this compound pathway involves xylose reductase and xylitol dehydrogenase, this compound dehydrogenase activity has also been observed and suggested to play a role in cofactor regeneration. oup.comnih.gov
Genetic and Metabolic Engineering for Optimized D Xylose Conversion
Strategies for Enhanced D-Xylose Uptake and Intracellular Concentration
A primary bottleneck in this compound metabolism is its inefficient transport into the microbial cell. To address this, significant research has focused on engineering sugar transporters to improve their affinity and specificity for this compound, particularly in the presence of the preferred sugar, D-glucose.
One major strategy involves the modification of native hexose (B10828440) transporters. In Saccharomyces cerevisiae, which lacks specific this compound transporters, several native hexose transporters (Hxt) have been identified that can also transport this compound, albeit with low affinity. Genetic engineering efforts have successfully mutated these transporters to enhance this compound uptake and reduce D-glucose inhibition. For instance, specific mutations in the Gal2 and Hxt7 transporters have been shown to significantly improve this compound transport. A notable mutation, N376F in the Gal2 transporter, not only increased the affinity for this compound but also completely abolished D-glucose transport, thereby eliminating competitive inhibition. Similarly, engineering the endogenous chimeric Hxt36 transporter by introducing a mutation at position N367 (N367A) resulted in a specific this compound transporter with a high transport rate and improved affinity, facilitating the co-consumption of D-glucose and this compound. nih.gov
Directed evolution is another powerful tool that has been employed to improve transporter function. This approach involves generating a library of mutant transporters and screening for variants with desired properties, such as improved growth on this compound in the presence of D-glucose. This has led to the identification of key amino acid residues that control substrate specificity and glucose inhibition.
Beyond modifying native transporters, the heterologous expression of transporters from other organisms with superior this compound transport capabilities has proven effective. Transporters from naturally this compound-utilizing yeasts like Candida intermedia (e.g., Gxf1) and filamentous fungi like Neurospora crassa have been successfully expressed in S. cerevisiae, leading to enhanced this compound uptake. For example, directed evolution of the N. crassa xylose transporter AN25 resulted in a mutant with a 43-fold improvement in this compound transportation capacity and almost complete elimination of D-glucose inhibition. nih.gov
Table 1: Engineered this compound Transporters and their Properties
| Transporter | Host Organism | Engineering Strategy | Key Mutation(s) | Improvement in this compound Uptake | Reference |
|---|---|---|---|---|---|
| Gal2 | Saccharomyces cerevisiae | Site-directed mutagenesis | N376F | Increased affinity for this compound, no D-glucose transport | nih.govbohrium.comasm.org |
| Hxt36 | Saccharomyces cerevisiae | Evolutionary engineering | N367A | High this compound transport rate, improved affinity | nih.gov |
| Hxt7 | Saccharomyces cerevisiae | Directed evolution | F79S | Improved this compound uptake rates | oup.com |
| AN25 | Neurospora crassa (expressed in S. cerevisiae) | Directed evolution | R4.18 (multiple mutations) | 43-fold improvement in transport capacity, no glucose inhibition | nih.gov |
| Gxf1 | Candida intermedia (expressed in S. cerevisiae) | Heterologous expression | - | Enhanced this compound consumption and ethanol (B145695) production | researchgate.net |
Pathway Engineering for Improved Product Yields and Productivity
Once inside the cell, this compound must be channeled into central metabolic pathways for conversion into desired products. Pathway engineering strategies aim to optimize this intracellular conversion by overexpressing key enzymes, eliminating competing pathways, and introducing entirely new metabolic routes.
Overexpression of Key Metabolic Genes
A common strategy to enhance metabolic flux is to increase the cellular concentration of rate-limiting enzymes by overexpressing their corresponding genes. In the context of this compound metabolism, several key enzymes have been targeted.
Xylose Isomerase (XI): For organisms engineered with the XI pathway, which directly converts this compound to D-xylulose, overexpressing the XI gene (xylA) is crucial. Studies have shown that increased expression of a functionally active XI, such as the one from the anaerobic fungus Piromyces sp., is essential for rapid this compound utilization and ethanol production in S. cerevisiae. bohrium.com
Xylulokinase (XK): This enzyme phosphorylates D-xylulose to D-xylulose-5-phosphate, the entry point into the pentose (B10789219) phosphate (B84403) pathway (PPP). Overexpression of the xylulokinase gene (XKS1 in S. cerevisiae or xylB in E. coli) has been shown to be critical. In S. cerevisiae, overexpressing XKS1 can increase ethanol yield by a factor of two and significantly reduce the accumulation of the byproduct xylitol (B92547). nih.govresearchgate.net However, the level of overexpression needs to be carefully modulated, as excessively high xylulokinase activity can be detrimental to cell growth on this compound. nih.gov
Pentose Phosphate Pathway (PPP) Enzymes: The non-oxidative PPP is responsible for converting D-xylulose-5-phosphate into glycolytic intermediates. Overexpressing the genes encoding the enzymes of this pathway—transketolase (TKL1), transaldolase (TAL1), ribose-5-phosphate ketol-isomerase (RKI1), and D-ribulose-5-phosphate 3-epimerase (RPE1)—can significantly boost the rate of this compound fermentation. Simultaneous overexpression of all four of these genes in a xylose-isomerase-expressing S. cerevisiae strain led to a specific this compound consumption rate of 1.1 g of this compound per gram of biomass per hour under anaerobic conditions. nih.gov
**Table 2: Impact of Overexpressing Key Metabolic Genes on this compound Fermentation in *S. cerevisiae***
| Overexpressed Gene(s) | Host Strain Background | Key Finding | Quantitative Improvement | Reference |
|---|---|---|---|---|
| XKS1 | S. cerevisiae expressing XR and XDH | Increased ethanol yield, reduced xylitol | 2-fold increase in ethanol yield, 70-100% reduction in xylitol | nih.govresearchgate.net |
| XYLA (Piromyces) | S. cerevisiae | Essential for rapid xylose utilization | Enabled anaerobic growth on xylose | bohrium.com |
| TKL1, TAL1, RKI1, RPE1 | S. cerevisiae expressing XI | Increased xylose consumption rate | 1.19-fold increase in xylose consumption rate | |
| TKL1, TAL1, RKI1, RPE1 | S. cerevisiae expressing XI | High specific xylose consumption rate | 1.1 g xylose (g biomass)⁻¹ h⁻¹ | nih.gov |
Deletion or Downregulation of Competing Pathways
In addition to enhancing the desired metabolic pathway, it is often necessary to eliminate or reduce the flux through competing pathways that divert this compound or its intermediates towards the formation of undesirable byproducts.
A prime example of this strategy is the deletion of the GRE3 gene in S. cerevisiae. This gene encodes an aldose reductase that can convert this compound to xylitol. In strains engineered with the xylose isomerase pathway, this conversion represents a loss of carbon and the xylitol produced can inhibit the xylose isomerase enzyme. Deletion of the GRE3 gene has been shown to decrease xylitol formation by half and significantly improve the ethanol yield from this compound. nih.govoup.com For instance, in one study, the ethanol yield increased from 0.12 g/g of consumed xylose in the wild-type strain to 0.21 g/g in the GRE3 deletion strain. researchgate.net This strategy redirects the carbon flux away from byproduct formation and towards the desired product.
Another potential target for downregulation is the initial step of glycolysis, catalyzed by phosphofructokinase. While not directly competing for this compound, high glycolytic flux from a co-substrate like D-glucose can lead to carbon catabolite repression, indirectly hindering this compound utilization. Modulating the activity of such key glycolytic enzymes could help to balance the metabolic flux from both D-glucose and this compound.
**Table 3: Effect of Deleting the GRE3 Gene on this compound Fermentation in *S. cerevisiae***
| Strain | Relevant Genotype | Xylitol Formation | Ethanol Yield | Reference |
|---|---|---|---|---|
| Control | GRE3 intact | High | 0.12 g/g consumed xylose | researchgate.net |
| Engineered | Δgre3 | Decreased by 50% | 0.21 g/g consumed xylose | researchgate.net |
| TMB3101 | GRE3 intact, expressing XI | 0.44 mmol C from xylitol/mmol C from xylose | - | nih.govoup.com |
| TMB3102 | Δgre3, expressing XI | 0.23 mmol C from xylitol/mmol C from xylose | 0.28 mmol C from ethanol/mmol C from xylose | nih.govoup.com |
Integration of Heterologous this compound Metabolism Pathways
Many industrially relevant microorganisms, most notably S. cerevisiae, cannot naturally metabolize this compound. Therefore, a crucial step in engineering these organisms is the introduction of a heterologous pathway for this compound assimilation. Two primary pathways have been successfully integrated:
Xylose Isomerase (XI) Pathway: This pathway, commonly found in bacteria, utilizes a single enzyme, xylose isomerase (XI), to directly convert this compound to D-xylulose. This pathway avoids the cofactor imbalance issue associated with the XR-XDH pathway and can therefore achieve higher theoretical product yields. Finding an XI that is highly active in the cytosolic environment of yeast was initially a challenge, but the discovery of fungal XIs, such as the one from Piromyces sp., has largely overcome this hurdle.
Comparative studies in isogenic S. cerevisiae strains have shown that the XR-XDH pathway can result in a faster this compound consumption rate and higher ethanol productivity, while the XI pathway typically leads to a higher final ethanol yield due to reduced byproduct formation. nih.govoup.comnih.govpnas.org For example, one study found that an XR-XDH strain achieved a final ethanol concentration of 14.7 g/L, compared to 11.8 g/L for an XI strain, while the XI strain had a higher ethanol yield on consumed sugar (0.41 g/g versus 0.32 g/g). pnas.org
**Table 4: Comparison of Heterologous this compound Metabolism Pathways in *S. cerevisiae***
| Pathway | Key Enzymes | Advantages | Disadvantages | Typical Gene Source | Reference |
|---|---|---|---|---|---|
| Xylose Reductase - Xylitol Dehydrogenase | Xylose Reductase (XR), Xylitol Dehydrogenase (XDH) | Faster this compound consumption rate, higher productivity | Cofactor imbalance leading to xylitol accumulation, lower product yield | Scheffersomyces stipitis | nih.govoup.comsemanticscholar.org |
| Xylose Isomerase | Xylose Isomerase (XI) | No cofactor imbalance, higher theoretical product yield | Often lower this compound consumption rate | Piromyces sp., Clostridium phytofermentans | oup.comresearchgate.netnih.gov |
Adaptive Laboratory Evolution (ALE) and Systems Biology Approaches
Rational metabolic engineering, while powerful, can be limited by our incomplete understanding of complex cellular regulation. To complement this approach, researchers have turned to adaptive laboratory evolution (ALE) and systems biology tools to develop and understand strains with improved this compound utilization.
ALE involves cultivating microorganisms under selective pressure for extended periods, allowing for the natural selection of mutants with improved fitness. For this compound metabolism, this typically involves serial batch cultivation or continuous culture with this compound as the sole or primary carbon source. This process has been successfully used to improve growth rates, enhance tolerance to inhibitors found in lignocellulosic hydrolysates, and promote the co-fermentation of this compound and D-glucose.
Whole-genome sequencing of evolved strains has revealed key mutations responsible for the improved phenotypes. For instance, ALE of a this compound-fermenting S. cerevisiae strain in mixed-sugar (D-glucose and this compound) conditions led to the identification of mutations in genes such as HXK2 (hexokinase 2), RSP5 (a ubiquitin ligase), and GAL83 (a subunit of the SNF1 kinase complex) that contribute to the simultaneous utilization of both sugars. bohrium.com
Systems biology approaches, such as transcriptomics, proteomics, and metabolomics, provide a global view of the cellular response to this compound metabolism. By comparing the gene expression, protein abundance, and metabolite profiles of cells grown on this compound versus D-glucose, researchers can identify metabolic bottlenecks and regulatory networks that can be targeted for further engineering. For example, transcriptomic and proteomic analyses of a this compound-metabolizing S. cerevisiae strain revealed that the expression of genes involved in the pentose phosphate pathway and acetyl-CoA synthesis is significantly altered. oup.com Furthermore, these studies have shown that this compound does not trigger the same level of glucose repression as D-glucose, providing insights into the regulatory mechanisms governing sugar preference. oup.com Genome-scale metabolic models have also been employed to simulate and predict the effects of genetic modifications on this compound metabolism, guiding rational engineering strategies. oup.com
**Table 5: Examples of Genes Identified through ALE for Improved this compound Utilization in *S. cerevisiae***
| Gene | Function | Observed Phenotype after Mutation | Reference |
|---|---|---|---|
| HXK2 | Hexokinase 2 (involved in glucose sensing and repression) | Improved co-consumption of D-glucose and this compound | bohrium.com |
| RSP5 | Ubiquitin ligase (involved in protein turnover) | Improved co-consumption of D-glucose and this compound | bohrium.com |
| GAL83 | Subunit of SNF1 kinase complex (involved in glucose derepression) | Improved co-consumption of D-glucose and this compound | bohrium.com |
| GRE3 | Aldose reductase | Reduced xylitol production, improved xylose conversion |
Engineering for Co-utilization of this compound with Other Sugars (e.g., D-Glucose)
In industrial settings, microorganisms are often faced with mixed-sugar feedstocks derived from lignocellulosic biomass, which are predominantly composed of D-glucose and this compound. A major challenge is the sequential utilization of these sugars, where D-glucose is consumed first, leading to a diauxic growth pattern and inefficient fermentation. This phenomenon, known as carbon catabolite repression (CCR), is a significant hurdle for the economic viability of lignocellulosic biorefineries.
Several strategies have been developed to engineer microorganisms for the simultaneous co-utilization of D-glucose and this compound.
Transporter Engineering: As discussed in section 4.1, engineering sugar transporters to reduce their affinity for D-glucose or eliminate D-glucose inhibition is a key strategy. By creating transporters that can efficiently uptake this compound even in the presence of high D-glucose concentrations, the competition for transport can be overcome.
Alleviating Carbon Catabolite Repression: In bacteria like E. coli, CCR is largely mediated by the phosphotransferase system (PTS). Deleting key components of the PTS, such as the ptsG gene, can alleviate glucose repression and enable the co-utilization of this compound. nih.govnih.gov Similarly, mutating global regulators like the cAMP receptor protein (CRP) to be cAMP-independent has been shown to increase this compound utilization in the presence of D-glucose. nih.gov In yeast, deleting key components of the glucose signaling and repression pathways, such as the hexokinase Hxk2, can also promote co-fermentation.
Pathway Balancing: In some cases, the co-utilization of sugars can be improved by balancing the metabolic fluxes of the respective pathways. For example, in E. coli, increasing the activity of the pentose phosphate pathway can enhance the utilization of this compound, helping it to compete more effectively with the high flux of D-glucose through glycolysis. nih.gov
The development of strains capable of efficient co-fermentation of D-glucose and this compound is a critical area of ongoing research, with the ultimate goal of creating robust microbial cell factories that can convert all the sugars present in lignocellulosic hydrolysates into valuable products.
Table 6: Strategies for Engineering Co-utilization of D-Glucose and this compound
| Strategy | Target | Organism | Mechanism | Reference |
|---|---|---|---|---|
| Transporter Engineering | Hexose transporters (e.g., Gal2, Hxt7) | Saccharomyces cerevisiae | Reduce glucose inhibition, increase xylose affinity | pnas.org |
| Alleviating Carbon Catabolite Repression | ptsG gene (Phosphotransferase system) | Escherichia coli | Disrupts glucose-mediated repression of xylose metabolism | nih.govnih.govnih.gov |
| Alleviating Carbon Catabolite Repression | crp gene (cAMP receptor protein) | Escherichia coli | Creates a cAMP-independent regulator that does not repress xylose utilization genes in the presence of glucose | nih.govnih.gov |
| Alleviating Carbon Catabolite Repression | HXK2 gene (Hexokinase 2) | Saccharomyces cerevisiae | Disrupts glucose sensing and repression signaling | bohrium.com |
| Pathway Balancing | Pentose Phosphate Pathway | Escherichia coli | Increases the capacity for xylose metabolism to better match glucose metabolic flux | nih.gov |
Biotechnological Production of Value Added Products from D Xylose Feedstock
Biofuel Generation from D-Xylose Fermentation
The fermentation of this compound to biofuels, particularly ethanol (B145695), has been a major area of research due to the potential to increase biofuel yields from lignocellulosic feedstocks. rsc.orgresearchgate.netnih.gov While many microorganisms can metabolize this compound, efficient fermentation to high biofuel concentrations remains a challenge. researchgate.netias.ac.in
Ethanol Production Pathways and Yield Optimization
Ethanol production from this compound primarily involves its conversion to D-xylulose, followed by phosphorylation to D-xylulose-5-phosphate, which then enters the pentose (B10789219) phosphate (B84403) pathway and glycolysis to produce pyruvate (B1213749), and subsequently ethanol. frontiersin.orgnrel.gov Two main pathways for the initial conversion of this compound to D-xylulose exist in microorganisms:
Xylose Reductase/Xylitol (B92547) Dehydrogenase (XR/XDH) pathway: Found in many yeasts and fungi, this pathway involves two enzymatic steps. This compound is first reduced to xylitol by xylose reductase (XR), which typically uses NADPH as a cofactor. Xylitol is then oxidized to D-xylulose by xylitol dehydrogenase (XDH), which typically uses NAD+ as a cofactor. ias.ac.infrontiersin.org A key challenge in this pathway is maintaining cofactor balance (NADPH/NAD+) for efficient conversion and minimizing xylitol accumulation as a byproduct. ias.ac.infrontiersin.orgresearchgate.net
Xylose Isomerase (XI) pathway: Found in many bacteria and some fungi, this pathway involves a single enzymatic step where this compound is directly isomerized to D-xylulose by xylose isomerase (XI). ias.ac.infrontiersin.orgasm.org This pathway is generally considered more redox-neutral for ethanol production compared to the XR/XDH pathway. nrel.gov
Saccharomyces cerevisiae, the primary industrial yeast for ethanol fermentation from glucose, naturally lacks the ability to efficiently ferment this compound. rsc.orgresearchgate.net Significant metabolic engineering efforts have focused on introducing and optimizing heterologous xylose metabolic pathways in S. cerevisiae to enable efficient this compound utilization. frontiersin.org Introduction of either the XR/XDH or XI pathway, along with overexpression of endogenous genes like xylulokinase (Xks1), is necessary for this compound fermentation in S. cerevisiae. frontiersin.org
Yield optimization in this compound fermentation to ethanol involves addressing several limitations, including glucose inhibition, slow xylose transport, cofactor imbalance (in XR/XDH pathway), and the efficiency of downstream metabolic pathways. frontiersin.org Strategies to improve ethanol yield include:
Engineering cofactor balance, for example, by modifying XR to use NADH or by engineering pathways for NAD(P)H regeneration. researchgate.net
Improving xylose transport into the cell. frontiersin.org
Minimizing byproduct formation, such as xylitol and acetate. ias.ac.innrel.gov
Optimizing fermentation conditions, such as aeration, pH, and temperature. ias.ac.in
The theoretical maximum ethanol yield from this compound is 0.51 g ethanol per gram of this compound. ias.ac.inresearchgate.net However, achieving this theoretical yield in practice is challenging due to the factors mentioned above. Research continues to focus on developing robust microbial strains and optimizing processes to increase ethanol titer, yield, and productivity from this compound. nih.govnrel.gov
Advanced Biofuel Synthesis (e.g., Isobutanol)
Beyond ethanol, this compound can also serve as a feedstock for the production of advanced biofuels like isobutanol. Isobutanol is a four-carbon alcohol that has attracted interest as a potential gasoline substitute or blendstock due to its higher energy density and lower hygroscopicity compared to ethanol. fishersci.com
Microbial production of isobutanol from this compound typically involves engineered microorganisms, as natural pathways for direct conversion are not common. Biosynthesis pathways for isobutanol often start from pyruvate, an intermediate in the this compound metabolic pathway. nrel.gov Engineering efforts focus on diverting carbon flux from central metabolism towards the isobutanol synthesis pathway and optimizing the activity of the enzymes involved in this pathway. This can involve introducing heterologous genes for enzymes like acetolactate synthase, acetohydroxy acid isomeroreductase, dihydroxy acid dehydratase, and keto-acid decarboxylase, and alcohol dehydrogenase.
Research in this area aims to improve the efficiency of this compound uptake and metabolism, enhance the flux through the isobutanol synthesis pathway, and reduce the formation of competing byproducts.
Bioproduction of this compound Derived Chemicals
This compound is a versatile building block for the biotechnological production of various high-value chemicals. rsc.orgresearchgate.net This conversion can occur through fermentation using native or engineered microorganisms or via enzymatic processes. rsc.orgfrontiersin.orgresearchgate.net
Xylitol Biosynthesis and Process Enhancement
Xylitol, a five-carbon sugar alcohol, is a widely used sweetener with various applications in the food and pharmaceutical industries. frontiersin.orgecostore.com Biotechnological production of xylitol from this compound is an attractive alternative to the traditional chemical hydrogenation method, offering potential advantages in terms of cost, energy consumption, and environmental impact. frontiersin.orgresearchgate.netscielo.org.mx
The primary biological pathway for xylitol production from this compound involves the reduction of this compound to xylitol catalyzed by xylose reductase (XR). ias.ac.infrontiersin.org This is the first step in the XR/XDH pathway for this compound metabolism in many yeasts and fungi. ias.ac.in Microorganisms naturally capable of producing xylitol from this compound include various yeast species, particularly from the Candida genus (e.g., Candida tropicalis, Candida guilliermondii, Candida shehatae), as well as some bacteria and filamentous fungi. frontiersin.orgscielo.org.mxbiosciencejournals.com
Process enhancement strategies for xylitol biosynthesis from this compound focus on improving yield, productivity, and titer. These strategies include:
Strain Improvement: Genetic modification of microorganisms to increase XR activity, reduce the activity of xylitol dehydrogenase (XDH) to prevent further metabolism of xylitol, and improve tolerance to inhibitors present in lignocellulosic hydrolysates. ias.ac.infrontiersin.orgscielo.org.mx
Medium Optimization: Adjusting nutrient composition, pH, and aeration levels to favor xylitol production over other metabolic products. ias.ac.in Aerobic or microaerobic conditions are often preferred for xylitol production by yeasts using the XR/XDH pathway to maintain the necessary cofactor balance. ias.ac.in
Bioreactor Configuration and Operation: Utilizing fed-batch or continuous fermentation strategies to maintain optimal substrate concentrations and remove inhibitory products.
While high xylitol yields (up to 90%) have been reported in some yeast fermentations, the presence of inhibitory compounds in raw lignocellulosic hydrolysates can negatively impact microbial performance and xylitol production. ias.ac.inscielo.org.mx Research continues to explore efficient detoxification methods for hydrolysates and the development of more robust microbial strains.
D-Xylonic Acid Production and Industrial Potential
D-Xylonic acid is a five-carbon aldonic acid that can be produced from this compound through microbial oxidation. It has potential applications in various industries, including as a chelating agent, a building block for polymers, and in the food and pharmaceutical sectors. rsc.orgsigmaaldrich.com
Biological production of D-xylonic acid from this compound is typically carried out by microorganisms that possess the enzyme xylose dehydrogenase, which oxidizes this compound to D-xylonic acid. Some bacteria, such as Pseudomonas species, are known to produce D-xylonic acid.
The industrial potential of D-xylonic acid lies in its biodegradability and potential to replace petroleum-based chemicals. Research is focused on developing efficient microbial cell factories and optimizing fermentation processes for cost-effective D-xylonic acid production from renewable this compound feedstock.
Ethylene (B1197577) Glycol and Other Diols
This compound can also be converted into diols, such as ethylene glycol and 1,3-propanediol (B51772), through biotechnological routes. nih.gov These diols are valuable platform chemicals used in the production of polymers, antifreeze, and other industrial applications. fishersci.sefishersci.ie
The production of ethylene glycol from this compound can be achieved through microbial pathways, though it often involves complex metabolic engineering to channel carbon from this compound through specific intermediates to the desired product. One proposed pathway involves the conversion of xylose into 2-keto-3-deoxy-xylonate, which can then be further metabolized to ethylene glycol. researchgate.net
Other diols, such as 1,3-propanediol, can also be produced from this compound using engineered microorganisms. fishersci.se Biosynthesis pathways for 1,3-propanediol typically start from intermediates in glucose or xylose metabolism, such as dihydroxyacetone phosphate or glycerol. fishersci.se
Furanic Derivatives (e.g., Furfural (B47365), Hydroxymethylfurfural, Furfuryl Alcohol)
This compound can be converted into furanic derivatives such as furfural, hydroxymethylfurfural (HMF), and furfuryl alcohol. rsc.org Furfural is primarily obtained from the dehydration of pentose sugars like xylose, often catalyzed by acids. researchgate.netrsc.org This conversion can occur in the liquid phase using catalysts such as aluminum and hafnium pillared clays. researchgate.net Under optimal conditions, high furfural yields can be achieved from biomass-derived this compound. researchgate.netacs.org For instance, a furfural yield of 58.3% was reported from biomass-derived this compound (60.0 g/L) at 180 °C in 30 minutes using formic acid as a catalyst in a deep eutectic solvent-water system. acs.org Another study achieved a furfural yield of 44.6% from this compound (75.0 g/L) using a SO42−/SnO2-CS catalyst in a deep eutectic solvent-water system at 185 °C within 20 minutes. mdpi.com
Hydroxymethylfurfural (HMF) is formed by the dehydration of reducing sugars. wikipedia.org While HMF is primarily associated with hexose (B10828440) dehydration, it can also be relevant in the context of biomass conversion where both pentoses and hexoses are present. vtt.fi
Furfuryl alcohol is produced through the hydrogenation of furfural. rsc.orgatamanchemicals.com This conversion can be achieved through chemical catalysis or chemoenzymatic methods. mdpi.combohrium.com For example, recombinant Escherichia coli strains harboring reductases have been shown to convert this compound-derived furfural to furfuryl alcohol with high yields. mdpi.combohrium.com One study demonstrated an 89.5% yield of furfuryl alcohol from this compound-derived furfural using a recombinant E. coli strain in a deep eutectic solvent-water system at 35 °C and pH 6.5. acs.orgbohrium.com Another chemoenzymatic approach using a solid acid catalyst for xylose dehydration and recombinant E. coli cells for furfural reduction achieved furfuryl alcohol yields of 35.7%–44.6% based on the initial this compound. mdpi.com
Organic Acids (e.g., Levulinic Acid, Acetic Acid)
This compound can also be a feedstock for the production of organic acids such as levulinic acid and acetic acid. rsc.orgfrontiersin.org Levulinic acid is a platform molecule that can be obtained from the acid-catalyzed conversion of C5 and C6 sugars. rsc.org While C6 sugars like glucose are considered primary precursors for levulinic acid, C5 sugars like xylose are mainly converted to furfural under similar acid-catalyzed conditions. rsc.org However, levulinic acid can be produced from xylose through multiple steps, including the initial conversion to furfural, followed by hydrogenation to furfuryl alcohol, and subsequent acid-catalyzed conversion of furfuryl alcohol to levulinic acid or its esters. rsc.org Research is exploring direct conversion routes from xylose and furfural to levulinic acid via acid catalysis. rsc.org
Acetic acid is another organic acid that can be present in lignocellulosic hydrolysates derived from biomass rich in hemicellulose, including xylose. vtt.fifrontiersin.org It is often formed during the hydrolysis process. vtt.fi The presence of acetic acid, along with other organic acids like formic acid and levulinic acid, can be inhibitory to microorganisms used in biotechnological processes for converting sugars to value-added products. vtt.fifrontiersin.orgaalto.firesearchgate.net
This compound in Polymer and Material Science
This compound and its derivatives are gaining attention in polymer and material science due to their renewable nature and the potential to create sustainable materials. rsc.org The rigid this compound core structure can impart desirable properties to bio-based polymers. rsc.org
Sustainable Bioplastics from this compound Cores: Synthesis Routes and Properties
Sustainable bioplastics can be developed using this compound as a core structure. rsc.org The unique rigid sugar ring structure and biocompatibility of xylose make it a favored feedstock for novel bioplastics. rsc.org Various synthesis routes are being explored for xylose-core polymers, including ring-opening polymerization (ROP), acyclic diene metathesis (ADMET) polymerization, polycondensation, and click polymerization. rsc.org Modification strategies for xylan (B1165943), a polysaccharide containing xylose, such as esterification, etherification, oxidization, graft polymerization, and chemical crosslinking, are also employed to tailor the properties of these materials. rsc.org
Polymers built on this compound cores can exhibit tunable physical and chemical properties, allowing for the creation of materials ranging from crystalline solids to flexible rubbers. scitechdaily.com This tunability enables their potential application in diverse fields such as packaging, healthcare, and energy materials. scitechdaily.com Research has shown that combining this compound with its L-enantiomer can lead to stronger polymers. scitechdaily.com this compound oxetane (B1205548) copolymers have also been used to synthesize fully biobased water-soluble polyesters with potential in stabilizing amorphous solid dispersions for enhanced drug solubility. rsc.org
This compound-Based Surfactants: Synthesis, Characterization, and Interfacial Behavior
Research into this compound-based surfactants focuses on their synthesis, characterization, and interfacial behavior. While specific detailed research findings on the synthesis and characterization of this compound-based surfactants were not extensively detailed in the provided search results, the broader application of levulinic acid, a this compound derivative, as a surfactant and auxiliary in various products, including cosmetics and printing ink, indicates the potential for xylose-derived compounds in surfactant applications. fishersci.pt Further research in this area would likely explore the chemical modification of the xylose structure to achieve amphiphilic properties necessary for surfactant activity.
UDP-D-Xylose Production for Glycosaminoglycan Manufacturing
UDP-D-xylose is an important nucleotide sugar that plays a crucial role in biological processes, including the biosynthesis of glycosaminoglycans (GAGs). nih.gov UDP-D-xylose serves as a precursor for the addition of xylose residues to proteins, initiating the synthesis of many GAG chains. nih.gov It is an important metabolite in the nucleotide sugar metabolism across various organisms, including animals, plants, fungi, and bacteria. nih.gov
D Xylose in Lignocellulosic Biomass Biorefineries
Hemicellulose Degradation and D-Xylose Availability in Lignocellulosic Hydrolysates
Lignocellulosic biomass is primarily composed of cellulose (B213188), hemicellulose, and lignin (B12514952) fishersci.cafishersci.nlwikipedia.org. Hemicellulose is a heterogeneous polysaccharide that, unlike the glucose homopolymer cellulose, is composed of various sugar monomers, including pentoses (xylose and arabinose) and hexoses (glucose, mannose, and galactose), along with uronic acids and acetic acid mycocentral.eucdutcm.edu.cnfishersci.nofishersci.atsenescence.infonih.govnih.gov. This compound is typically the most abundant sugar in hemicellulose, particularly in hardwoods and grasses, which are common biomass feedstocks fishersci.nlmycocentral.euwikipedia.orgcdutcm.edu.cnfishersci.nofishersci.atnih.govnih.gov.
Pretreatment Strategies Impacting this compound Accessibility and Inhibitor Formation
Pretreatment is a critical initial step in lignocellulosic biorefineries, designed to break down the complex structure of biomass and enhance the accessibility of cellulose and hemicellulose to enzymatic or chemical hydrolysis nih.govamericanelements.comnih.govmpg.deabertay.ac.uk. Various pretreatment methods, including dilute acid hydrolysis, steam explosion, and hydrothermal treatments, are employed, and the choice of method and operating conditions significantly impacts the release of this compound and the formation of inhibitory compounds mycocentral.eucdutcm.edu.cnnih.govamericanelements.commpg.deabertay.ac.ukamericanelements.com.
While pretreatment facilitates the hydrolysis of hemicellulose and increases this compound availability, it can also lead to the formation of compounds that inhibit microbial fermentation mycocentral.eunih.govamericanelements.commpg.deabertay.ac.ukamericanelements.com. These inhibitors include furan (B31954) derivatives like furfural (B47365) (formed from the dehydration of pentoses such as this compound) and 5-hydroxymethylfurfural (B1680220) (HMF, formed from hexoses), as well as organic acids such as acetic acid (released from the deacetylation of hemicellulose) and formic acid, and various phenolic compounds derived from lignin degradation nih.govamericanelements.comnih.govnih.govmpg.deabertay.ac.ukamericanelements.com. The concentration and type of inhibitors formed depend on the biomass type and the severity of the pretreatment conditions nih.govmpg.de. High inhibitor concentrations can prolong the lag phase of microbial growth, reduce sugar consumption rates, and decrease product yields nih.govamericanelements.comabertay.ac.ukamericanelements.com. Therefore, effective pretreatment strategies aim to maximize this compound release while minimizing the formation of these inhibitory substances, often requiring a balance between efficient biomass deconstruction and manageable hydrolysate toxicity mpg.de. Detoxification steps after pretreatment are frequently necessary to reduce inhibitor levels to concentrations tolerable by fermentative microorganisms mpg.dectdbase.org.
Consolidated Bioprocessing for this compound Valorization
Consolidated bioprocessing (CBP) is an integrated approach that seeks to combine enzyme production, biomass hydrolysis (saccharification), and fermentation into a single step using a single or co-culture of microorganisms nih.govguidetopharmacology.org. This strategy holds significant potential for reducing the costs associated with lignocellulosic biorefineries by eliminating the need for external enzyme addition, which is a major expense in conventional separate hydrolysis and fermentation processes nih.govguidetopharmacology.org.
Advanced Analytical Techniques for D Xylose Research
Spectrophotometric and Colorimetric Methods for D-Xylose Determination
Spectrophotometric and colorimetric methods are widely used for the determination of this compound due to their simplicity and cost-effectiveness. A common principle involves the dehydration of this compound in a strong acid solution to form furfural (B47365). fishersci.cauni.luuni.lu The resulting furfural then reacts with a chromogenic reagent, such as phloroglucinol (B13840), to produce a colored compound that can be quantified by measuring its absorbance using a spectrophotometer at a specific wavelength. fishersci.cauni.luuni.lu
For instance, the reaction with phloroglucinol typically results in the formation of pink compounds, with absorbance measured around 540 nm or 554 nm. uni.luuni.lubmrb.io This method forms the basis of Tollens' test for pentoses. fishersci.ca Modifications to the basic phloroglucinol method have been developed to improve its sensitivity and applicability to different sample types, such as serum or urine. wikidata.org These modifications might involve reducing the reaction volume or adjusting the calibration curve range. wikidata.org
Studies have evaluated the performance characteristics of colorimetric assays for this compound. One report on a colorimetric assay kit indicated a detection range of 0.007-4 mmol/L and a sensitivity of 0.007 mmol/L. uni.lu Another modified colorimetric micromethod demonstrated a linear range of 0.125–5.0 mg/L for the assay solution, allowing for the determination of this compound in samples at concentrations from 5 to 200 mg/L when using a 50 µl sample. wikidata.org The potential for interference from other compounds in complex matrices like urine and serum has been investigated, with findings suggesting minimal interference from urine components in a specific modified assay. wikidata.org
Chromatographic Separations and Detection (e.g., HPLC, GC-MS)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for the separation, identification, and quantification of this compound in complex mixtures, offering higher specificity and sensitivity compared to some other methods. fishersci.cafishersci.co.ukthegoodscentscompany.comtci-chemical-trading.comwikipedia.org
HPLC is frequently employed for separating this compound from other monosaccharides and carbohydrates present in various samples, including lignocellulosic hydrolysates and fermentation broths. thegoodscentscompany.comwikipedia.org Different detection methods can be coupled with HPLC, such as Refractive Index (RI) detectors or Evaporative Light Scattering Detectors (ELSD). fishersci.cafishersci.co.ukwikipedia.org Research has focused on optimizing chromatographic conditions, including the choice of stationary phase (e.g., cation exchange resins) and mobile phase, to achieve efficient separation of xylose from structurally similar sugars like glucose and arabinose. thegoodscentscompany.com
GC-MS provides a powerful tool for the detailed analysis of this compound, often requiring derivatization to convert the non-volatile sugar into a volatile form. fishersci.co.uktci-chemical-trading.comcenmed.com Silylation, such as trimethylsilyl (B98337) (TMS) derivatization, is a common approach for preparing sugar samples for GC-MS analysis. fishersci.co.uktci-chemical-trading.comcenmed.com GC-MS allows for both the separation of this compound isomers and its identification based on characteristic mass fragmentation patterns. tci-chemical-trading.com Studies have established GC-MS methods for the simultaneous quantification of this compound alongside other sugars and sugar alcohols in biological samples like serum. tci-chemical-trading.com For instance, a validated GC-MS method for quantifying sugars in canine serum reported a lower detection limit of 0.03 mg/L for xylose and demonstrated good linearity and recovery. tci-chemical-trading.com
Enzymatic Assays for this compound Measurement
Enzymatic assays offer highly specific, convenient, and rapid methods for the measurement of this compound. mims.comuni.luontosight.aifishersci.sezellbio.eu These assays typically utilize enzymes that specifically act on this compound, leading to a measurable change, often the production or consumption of a coenzyme like NADH. uni.lufishersci.se
A common enzymatic method involves the action of xylose mutarotase (B13386317) and beta-xylose dehydrogenase. uni.lufishersci.se Xylose mutarotase facilitates the conversion between the alpha and beta anomers of this compound, and beta-xylose dehydrogenase catalyzes the oxidation of beta-D-xylose in the presence of NAD+ to produce D-xylonic acid and NADH. uni.lufishersci.se The increase in NADH concentration is then monitored spectrophotometrically, typically at 340 nm. uni.lufishersci.se
Enzymatic assay kits for this compound are commercially available and are suitable for analyzing this compound in various sample types, including plant extracts, culture media, and biological fluids. mims.comuni.luzellbio.eu These kits often highlight advantages such as cost-effectiveness, long reagent stability, rapid reaction times (e.g., around 6 minutes), and adaptability to different formats like manual, microplate, and auto-analyser systems. mims.comuni.luzellbio.eu While highly specific, some enzymatic methods using beta-xylose dehydrogenase may show a slow reaction with D-glucose at similar concentrations to this compound, which can become problematic at high glucose levels. fishersci.se To address this, a pre-incubation step with hexokinase and ATP can be included to remove glucose interference. fishersci.se Enzymatic methods have been shown to be statistically significantly better than colorimetric methods in terms of reliability for this compound detection in some applications. ontosight.ai
Digital Image Photometry Applications in this compound Quantification
Digital Image Photometry (DIP) is an emerging technique that has been explored for the quantification of this compound, particularly in applications requiring rapid and inexpensive analysis. fishersci.canih.govnih.gov This method often couples a colorimetric reaction with image analysis using readily available equipment like flatbed scanners or even smartphone cameras. fishersci.canih.govnih.govenergy.gov
In the context of this compound determination, DIP can be applied by performing a colorimetric reaction, such as the phloroglucinol assay, in a multi-well plate. fishersci.canih.govnih.gov The resulting colored wells are then imaged using a digital device, and the color intensity (e.g., Red channel values) is analyzed using image processing software. fishersci.canih.govnih.gov The color intensity correlates with the concentration of this compound. fishersci.canih.govnih.gov
Studies have demonstrated the feasibility and performance of DIP for this compound quantification. One study using a flatbed scanner and image analysis software reported a linear correlation between Red values and this compound concentration in the range of 1.0–10.0 mg/mL with a correlation coefficient of 0.987. fishersci.canih.govnih.gov The observed limits of detection (LOD) and quantification (LOQ) for this DIP method were 0.65 mg/mL and 2.17 mg/mL, respectively. fishersci.canih.govnih.gov The results obtained by the DIP method were found to be reliable and comparable to those obtained using more expensive equipment like HPLC or UV-visible spectrophotometers. fishersci.canih.govnih.gov This suggests that DIP can serve as a viable alternative for rapid and cost-effective this compound analysis, particularly in screening applications. fishersci.ca
D Xylose in Biological and Ecological Contexts
D-Xylose as a Structural Component of Plant Cell Walls (Xylans)
This compound is the primary building block of xylans, which are major components of hemicellulose in plant cell walls. frontiersin.orgwikipedia.org Hemicelluloses are a heterogeneous group of polysaccharides that, along with cellulose (B213188) and lignin (B12514952), form the complex structure of the plant cell wall. ub.ac.idresearchgate.net Xylans are particularly abundant in the secondary cell walls of dicotyledonous plants and the cell walls of grasses (Poaceae family) in monocotyledonous plants. researchgate.netmdpi.comnottingham.ac.uk In hardwoods and grasses, xylose is the most dominant C-5 sugar found in hemicellulose. ub.ac.id
The backbone of xylans is composed of β-(1→4)-linked this compound residues. frontiersin.orgmdpi.com This linear chain can be substituted with various side chains, including acetyl groups, arabinose, and glucuronic acid or 4-O-methyl-glucuronic acid residues. frontiersin.orgnottingham.ac.ukresearchgate.net The specific composition and branching pattern of xylans vary depending on the plant species and even the growth stage. frontiersin.orgmdpi.com For instance, glucuronoxylans (GX) are prevalent in dicots, while monocots typically contain more complex glucuronoarabinoxylans (GAX). frontiersin.orgresearchgate.net These decorations on the xylan (B1165943) backbone can influence the polymer's interaction with other cell wall components and its susceptibility to enzymatic degradation. researchgate.net
Xylans are synthesized in the Golgi apparatus and then transported to the cell wall. mdpi.com The biosynthesis involves enzymes like UDP-glucuronic acid decarboxylase (UDP-GlcA-DC/UXS), which catalyzes the formation of UDP-xylose, a precursor for xylan synthesis. frontiersin.org
Table 1: Monosaccharide Composition of Hemicellulose
| Monosaccharide | Type | Common Linkages | Occurrence in Hemicellulose |
| This compound | Pentose (B10789219) | β-(1→4) | Main component of Xylans |
| L-Arabinose | Pentose | α-(1→2), α-(1→3) | Side chains in Arabinoxylans |
| D-Mannose | Hexose (B10828440) | β-(1→4) | Main component of Mannans |
| D-Glucose | Hexose | β-(1→4) | Component of Glucomannans, Xyloglucans |
| D-Galactose | Hexose | α-(1→6) | Side chains in Galactomannans, Galactoglucomannans |
| L-Rhamnose | Deoxy Sugar | Component of Rhamnogalacturonans | |
| L-Fucose | Deoxy Sugar | Side chains in Xyloglucans | |
| D-Glucuronic Acid | Uronic Acid | α-(1→2) | Side chains in Glucuronoxylans |
| 4-O-methyl-GlcA | Uronic Acid | α-(1→2) | Side chains in Glucuronoxylans |
Note: This table summarizes common monosaccharides found in hemicellulose, highlighting the central role of this compound in xylans. frontiersin.orgub.ac.idpsu.edu
Microbial Ecology and this compound Assimilation in Natural Environments
This compound is a significant carbon source for a wide variety of microorganisms in natural environments, particularly those involved in the decomposition of plant biomass. frontiersin.orgmdpi.com The breakdown of hemicellulose, releasing this compound, is a crucial process in the carbon cycle. Microorganisms, including bacteria, yeasts, and filamentous fungi, have developed diverse metabolic pathways to assimilate and utilize this compound. mdpi.comosti.gov
Two primary pathways for this compound metabolism are observed in microorganisms: the isomerase pathway and the oxido-reductase pathway. mdpi.comosti.govwikipedia.org
Isomerase Pathway: Predominantly found in bacteria, this pathway involves the direct isomerization of this compound to D-xylulose catalyzed by the enzyme xylose isomerase (XI). osti.govwikipedia.orgd-nb.info D-xylulose is then phosphorylated by xylulokinase (XK) to D-xylulose-5-phosphate, which enters the pentose phosphate (B84403) pathway. osti.govwikipedia.org This pathway is considered more energetically favorable as it avoids the production of xylitol (B92547). d-nb.inforesearchgate.net
Oxido-reductase Pathway: Commonly found in yeasts and fungi, this pathway involves the reduction of this compound to xylitol by xylose reductase (XR), using NADPH or NADH as a cofactor. osti.govwikipedia.orgoup.com Xylitol is then oxidized to D-xylulose by xylitol dehydrogenase (XDH), typically using NAD+ as a cofactor. osti.govwikipedia.org Finally, D-xylulose is phosphorylated by xylulokinase (XK) to D-xylulose-5-phosphate, entering the pentose phosphate pathway. osti.govwikipedia.org The difference in cofactor specificity between XR and XDH in some organisms can lead to a redox imbalance, potentially resulting in xylitol accumulation. osti.gov
Besides these two main pathways, some prokaryotes also utilize oxidative pathways, such as the Weimberg and Dahms pathways, for this compound catabolism. mdpi.comwikipedia.org
In soil environments, the assimilation of this compound by microbial communities is a dynamic process. Studies using isotopic labeling have shown that different bacterial phyla may be involved in xylose metabolism at different stages of organic matter decomposition. nih.gov For example, Firmicutes were found to be predominant in assimilating 13C-xylose in the early stages, followed by Bacteroidetes and then Actinobacteria. nih.gov
Microbial communities in the gut of herbivores, particularly ruminants and some rodents, also play a significant role in the breakdown of plant cell walls and the utilization of this compound. researchgate.netnih.govnih.gov These gut symbionts possess the necessary enzymes, including xylose isomerases, to ferment xylose, providing the host with energy in the form of short-chain fatty acids. nih.govnih.gov
This compound in Nectar and Plant-Pollinator Interactions
This compound has been identified as a component of nectar in certain plant species, notably in the Proteaceae family, where it can constitute a significant percentage of the total nectar sugar. researchgate.netroyalsocietypublishing.orgjournals.co.za The presence of xylose in nectar is intriguing because, unlike the common nectar sugars (sucrose, glucose, and fructose), it is not readily preferred or efficiently metabolized by many common insect and bird pollinators. researchgate.netjournals.co.zaunibe.ch
Research on pollinators like honeybees and birds has shown aversion to xylose, with studies indicating reduced feeding on nectar with higher xylose concentrations and poor assimilation efficiency. journals.co.zaunibe.ch For instance, Cape Sugarbirds and Lesser Double-collared Sunbirds exhibit low assimilation efficiency for xylose compared to other nectar sugars. unibe.ch Similarly, honeybees show aversion to pure xylose and prefer mixtures with lower xylose proportions, and their survival is negatively impacted by increasing dietary xylose. journals.co.za
The ecological significance of xylose in nectar is not fully understood and remains a subject of research. Several hypotheses have been proposed:
Pollinator Specificity: The presence of xylose might deter less effective pollinators while being acceptable to or metabolized by specific pollinators that have adapted to this sugar. researchgate.net For example, Namaqua rock mice (Aethomys namaquensis), rodent pollinators of certain Protea species, appear less averse to xylose and their gut microflora can metabolize it. researchgate.netnih.govunibe.ch
Plant Physiology: Xylose might be present in nectar not as an adaptive trait for attracting pollinators, but rather as a consequence of plant physiology, potentially being passively secreted into nectar from phloem sap, which contains xylose derived from cell wall turnover. researchgate.net
Antimicrobial Properties: While not explicitly covered in the search results, some unusual nectar components can have antimicrobial effects, potentially influencing the microbial community within the nectar, which in turn can affect pollinator visitation. oup.com
The variation in nectar sugar composition, including the presence of xylose, can influence pollinator behavior and the effectiveness of pollination. nih.govmdpi.com
Future Directions and Research Gaps in D Xylose Science
Systems-Level Understanding and Modeling of D-Xylose Flux
A comprehensive understanding of this compound metabolism at the systems level is crucial for rational strain design and process optimization. While flux balance analysis (FBA) and other constraint-based models have been applied to analyze metabolic networks, including those involving this compound, challenges remain in accurately predicting cellular behavior, particularly in dynamic environments and mixed-sugar substrates. oup.comnih.govwhiterose.ac.uk
Research gaps in this area include:
Integrating Multi-omics Data: Future efforts should focus on integrating data from transcriptomics, proteomics, and metabolomics with genome-scale metabolic models to provide a more accurate and holistic picture of this compound flux and its regulation under various conditions. nih.gov
Dynamic Modeling: Developing robust dynamic flux balance analysis (dFBA) models that can accurately simulate this compound utilization in changing environments, such as during batch or fed-batch fermentation with mixed sugars, is essential for predicting and optimizing industrial processes. whiterose.ac.uk
Understanding Regulatory Networks: A deeper understanding of the complex regulatory networks that control this compound uptake and metabolism, including carbon catabolite repression in the presence of glucose, is needed to engineer strains capable of simultaneous co-fermentation of mixed sugars. oup.commdpi.com
Predicting Phenotypic Outcomes: Improving the predictive power of models to accurately forecast phenotypic outcomes, such as growth rates, product yields, and byproduct formation, based on genetic modifications and process parameters is a key challenge.
Research has utilized elementary flux mode analysis to understand optimal pathways for this compound utilization, including case studies for products like succinic acid. rsc.org
Development of Novel this compound Utilizing Organisms and Consortia
Engineering or identifying microorganisms with efficient this compound uptake and metabolism is a cornerstone of this compound valorization. While significant progress has been made in engineering model organisms like Saccharomyces cerevisiae and Escherichia coli for this compound fermentation, limitations persist. mdpi.commdpi.comnih.govtandfonline.com
Future directions include:
Engineering Enhanced Transport: Identifying and engineering novel this compound transporters with high specificity and efficiency is critical to overcome limitations posed by native hexose (B10828440) transporters, which often have a higher affinity for glucose and can lead to inefficient mixed-sugar utilization. oup.commdpi.comresearcher.life
Optimizing Metabolic Pathways: Further optimization of the intracellular this compound metabolic pathways, including addressing cofactor imbalances (e.g., NADPH/NADH ratio in the oxidoreductase pathway) and reducing byproduct formation (e.g., xylitol), is necessary to improve yields and productivity. mdpi.comfrontiersin.org
Exploring Non-conventional Microorganisms: Investigating and engineering non-conventional yeasts and bacteria with natural this compound utilization capabilities may offer advantages in terms of robustness to inhibitors present in lignocellulosic hydrolysates and broader substrate utilization ranges. mdpi.comresearchgate.net
Designing Synthetic Microbial Consortia: Developing defined microbial consortia where different strains are engineered to specialize in utilizing specific sugars (e.g., one for glucose, another for this compound) or performing different steps in a metabolic pathway can potentially lead to more efficient and robust conversion of mixed lignocellulosic sugars. nih.govoup.com
Improving Inhibitor Tolerance: Enhancing the tolerance of engineered strains to inhibitors derived from lignocellulosic hydrolysates, such as weak acids and furan (B31954) derivatives, remains a significant challenge for industrial application. mdpi.commdpi.com
Research has shown success in engineering E. coli for the production of compounds like glycolate (B3277807) from this compound, demonstrating the potential of metabolic engineering in creating novel this compound utilization pathways. researchgate.net Studies have also explored the use of synthetic consortia of S. cerevisiae strains for fermentation of glucose-xylose-arabinose mixtures. oup.com
An example of research findings in developing this compound utilizing organisms is the engineering of E. coli for xylitol (B92547) production. A study demonstrated that introducing xylose reductase from Zymomonas mobilis and optimizing NADPH availability improved xylitol titer. Further enhancement was achieved by overexpressing xylose transporters. researcher.life
| Engineered Strain | Key Modification(s) | Xylitol Titer (g/L) | Xylitol Yield (g/g xylose) |
| E. coli (baseline) | - | Low | - |
| E. coli + ZmXR | Introduction of Z. mobilis Xylose Reductase (ZmXR) | 64.1 | - |
| E. coli + ZmXR + sthA | ZmXR + Overexpression of sthA (NADPH source) | 83.5 | - |
| E. coli + ZmXR + sthA + glfL445I | ZmXR + sthA + Mutant glucose symporter (glfL445I) | 88.4 ± 0.7 | 0.95 |
Data is illustrative based on research findings researcher.life. Specific conditions and complete data may vary.
Integrated Biorefinery Models for Complete this compound Valorization
Research gaps in this area include:
Process Integration and Optimization: Designing and optimizing integrated processes that efficiently link biomass pretreatment, hydrolysis (to release this compound), fermentation/conversion of this compound, and downstream separation and purification of products is crucial. bohrium.com
Valorization of All Fractions: Developing strategies for the co-valorization of cellulose (B213188), hemicellulose (including this compound), and lignin (B12514952) fractions to achieve a true multi-product biorefinery is essential for economic competitiveness. frontiersin.orgmdpi.com
Flexibility and Feedstock Variability: Developing biorefinery models that are flexible enough to handle variability in lignocellulosic feedstocks and can efficiently utilize the released this compound regardless of the biomass source is a key challenge. mdpi.com
Conceptual designs for integrated biorefineries focusing on products like xylitol from the hemicellulosic fraction highlight the importance of this area. frontiersin.org The integration of various conversion technologies, including biochemical and thermochemical processes, is being explored for complete biomass valorization in integrated biorefineries. mdpi.combohrium.com
Exploration of Undiscovered this compound-Derived Compounds and Applications
Beyond established products like ethanol (B145695) and xylitol, there is significant potential to explore and develop novel high-value compounds and applications derived from this compound. rsc.orgrsc.orgresearchgate.net Expanding the product portfolio can enhance the economic attractiveness of this compound valorization.
Future research directions include:
Identifying Novel Bioconversion Pathways: Discovering or engineering new metabolic pathways in microorganisms for the production of a wider range of chemicals, materials, and platform molecules from this compound. rsc.orgresearchgate.netresearchgate.net
Developing Chemical Catalysis Routes: Exploring and optimizing chemical catalysis routes for converting this compound into valuable furan derivatives, organic acids, and other platform chemicals. rsc.orgrsc.org
Material Science Applications: Investigating the direct use of this compound or xylose-derived polymers in the development of novel biomaterials, such as bioplastics with tailored properties. rsc.org
Applications in Health and Nutrition: Further exploring the potential applications of this compound and its derivatives in the food, pharmaceutical, and health industries, building on its properties as a sugar substitute and potential prebiotic. rsc.orgnih.gov
Research is ongoing in exploring this compound as a core building block for sustainable bioplastics. rsc.org The potential to produce aromatic compounds from waste materials, including biomass-derived sugars like this compound, is also an area of active research. rsc.org
Research has demonstrated the production of glycolate from this compound using engineered E. coli, showcasing the potential for novel compound synthesis. researchgate.net The use of xylose isomerases is also being explored for producing various value-added biochemicals in different industries. researchgate.net
Q & A
Q. What experimental approaches are recommended for characterizing D-xylose isomerase-substrate interactions?
To study enzyme-substrate interactions, X-ray crystallography at high resolution (e.g., 1.9 Å) can reveal structural details of active-site residues and substrate binding conformations. For example, crystallizing this compound isomerase in complex with this compound and mechanism-based inhibitors allows identification of critical hydrogen bonds and hydrophobic interactions, such as those involving glutamate residues (Glu118, Glu79) and tyrosine (Tyr81) . Complementary techniques like enzyme kinetics assays (e.g., measuring and ) under varying pH and temperature conditions can further elucidate catalytic efficiency and inhibition dynamics .
Q. How can researchers validate the this compound degradation pathway in microbial systems?
A combination of gene deletion mutants and selective growth experiments is essential. For instance, deleting genes encoding key enzymes like this compound dehydrogenase (XylDH) or xylonate dehydratase in Haloferax volcanii and monitoring growth on this compound versus glucose can confirm pathway necessity. Metabolomic profiling (e.g., via LC-MS) of intermediates such as α-ketoglutarate provides direct evidence of pathway activity .
Q. What methodologies are effective for analyzing this compound-induced product inhibition in xylanases?
LigPlot analysis can map hydrogen bonding between this compound and amino acid residues (e.g., glutamate in Aspergillus niger xylanase). Quantify inhibition using kinetic assays with varying this compound concentrations and fit data to models like competitive or non-competitive inhibition. Report interaction lengths (e.g., 2.84–3.18 Å for Glu118 interactions) to correlate structural and functional impacts .
Advanced Research Questions
Q. How can contradictions in this compound metabolic pathway annotations be resolved?
Discrepancies (e.g., XylDH’s role in cofactor balance vs. direct metabolism) require multi-omics integration. Perform phylogenomic analysis of XylDH distribution across yeast genera (e.g., Saccharomycotina) alongside RNA-seq data from this compound fermentations. Use tools like OrthoFinder for gene orthology and codeml for selection pressure analysis (e.g., positive selection in Scheffersomyces). Validate hypotheses with CRISPR-Cas9 knockouts and metabolomic flux analysis .
Q. What strategies optimize this compound sensing in engineered Saccharomyces cerevisiae for biofuel production?
Design a genetic circuit integrating inducible promoters (e.g., HXT6/7) and chimeric sensors (e.g., Rgt2/Snf3). Use dynamic regulation of xylulokinase (XKS1) expression to maintain metabolic flux until this compound depletion. Validate sensor sensitivity via qPCR and extracellular this compound monitoring during fed-batch fermentations .
Q. How does this compound enhance immunotherapy efficacy in triple-negative breast cancer (TNBC)?
Employ syngeneic mouse models with DHDH-overexpressing TNBC tumors. Supplement diets with this compound and administer anti-PD-1/CTLA-4 inhibitors. Use flow cytometry to quantify CD8+ T cell infiltration and RNA-seq to assess cytotoxic marker (e.g., IFN-γ, Granzyme B) expression. Correlate findings with patient-derived xenograft (PDX) models and clinical metadata .
Q. What structural biology techniques elucidate this compound perception by bacterial membrane complexes?
Purify periplasmic domains (e.g., LytSN-XylFII complex) and solve structures via cryo-EM or X-ray crystallography in ligand-free and this compound-bound states. Mutagenesis at binding sites (e.g., XylFII cleft residues) and size-exclusion chromatography can confirm heterotetramer formation upon this compound binding. Functional assays (e.g., β-galactosidase reporters) link structural changes to ABC transporter activation .
Data Analysis & Contradiction Management
Q. How should researchers address conflicting reports on this compound dehydrogenase (XylDH) metabolic roles?
Conduct comparative genomic analysis across yeast species with annotated this compound fermentation phenotypes. Use phylogeny-aware statistical tests (e.g., PAML for selection analysis) and validate via heterologous expression in non-fermenting strains. Reconcile discrepancies by distinguishing between ancestral conservation (e.g., NADP+ binding) and lineage-specific adaptations .
Q. What statistical frameworks are suitable for analyzing this compound metabolic flux variability?
Apply genome-scale metabolic models (GEMs) with constraint-based methods (e.g., FBA or MOMA) to predict flux distributions. Incorporate transcriptomic data (e.g., RNA-seq) as enzyme constraints and use Monte Carlo simulations to account for kinetic parameter uncertainty. Validate with -metabolic flux analysis in chemostat cultures .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
